molecular formula C9H18FNO2 B12285599 tert-butyl N-(1-fluorobutan-2-yl)carbamate

tert-butyl N-(1-fluorobutan-2-yl)carbamate

Cat. No.: B12285599
M. Wt: 191.24 g/mol
InChI Key: GPDDUUAPRWIQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(1-fluorobutan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound features a tert-butyl group, a fluorobutan-2-yl group, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-fluorobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-fluorobutan-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(1-fluorobutan-2-yl)carbamate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium azide, sodium methoxide, and primary amines are used under mild to moderate conditions.

Major Products:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amines or alcohols.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl N-(1-fluorobutan-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.

Medicine: The compound is investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients in a controlled manner.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-fluorobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

    tert-Butyl carbamate: Lacks the fluorobutan-2-yl group, making it less reactive in certain chemical reactions.

    tert-Butyl N-(2-fluorobutan-2-yl)carbamate: Similar structure but with the fluorine atom at a different position, leading to different reactivity and properties.

    tert-Butyl N-(1-chlorobutan-2-yl)carbamate: Contains a chlorine atom instead of fluorine, resulting in different chemical behavior and applications.

Uniqueness: tert-Butyl N-(1-fluorobutan-2-yl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, reactivity, and potential biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H18FNO2

Molecular Weight

191.24 g/mol

IUPAC Name

tert-butyl N-(1-fluorobutan-2-yl)carbamate

InChI

InChI=1S/C9H18FNO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)

InChI Key

GPDDUUAPRWIQLG-UHFFFAOYSA-N

Canonical SMILES

CCC(CF)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.